molecular formula C9H21NO3 B1372360 {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine CAS No. 1019624-79-3

{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine

Cat. No. B1372360
CAS RN: 1019624-79-3
M. Wt: 191.27 g/mol
InChI Key: FUHULVUERYRKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine, also known as 2-Hydroxy-3-methoxypropyl-2-propanolamine, is an organic compound used in a variety of scientific applications. It is a colorless liquid with a sweet, ether-like odor and is a derivative of propanolamine. It is used as a solvent, a catalyst, and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

  • Polymer Science Applications : Yu and Lowe (2009) detailed the synthesis and properties of methacrylic monomers containing tertiary amine functional groups, including 2-((2-(2-(dimethylamino)ethoxy)ethyl) methylamino)ethyl acrylate (M3). They demonstrated that these monomers could be polymerized in a controlled manner and that the resulting homopolymers underwent phase transitions in aqueous media in response to temperature and pH changes (Yu & Lowe, 2009).

  • Organic Chemistry and Synthesis : Kukharev et al. (2008) reported the base-catalyzed reaction of 2-hydroxybenzaldehyde with 2-{[2-(vinyloxy)ethoxy]methyl}oxirane, resulting in a compound structurally related to 2-hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl. This synthesis underpins the creation of Schiff bases and other organic compounds, highlighting the versatility of this class of compounds in organic synthesis (Kukharev et al., 2008).

  • Material Science and Catalysis : Oku et al. (2004) explored the selective N-methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. Their findings are significant for the development of efficient and selective methodologies for the synthesis of N-methylated amino alcohols, which are structurally related to the compound (Oku et al., 2004).

properties

IUPAC Name

1-(methylamino)-3-(2-propan-2-yloxyethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-8(2)13-5-4-12-7-9(11)6-10-3/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHULVUERYRKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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